8,9-Dihydroxy-7-methylbenzo(b)quinolizinium, bromide
Description
Properties
CAS No. |
21852-25-5 |
|---|---|
Molecular Formula |
C14H12BrNO2 |
Molecular Weight |
306.15 g/mol |
IUPAC Name |
7-methylbenzo[b]quinolizin-5-ium-8,9-diol;bromide |
InChI |
InChI=1S/C14H11NO2.BrH/c1-9-12-8-15-5-3-2-4-11(15)6-10(12)7-13(16)14(9)17;/h2-8,17H,1H3;1H |
InChI Key |
DWNIXHARVTYMBF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC2=CC3=CC=CC=[N+]3C=C12)O)O.[Br-] |
Canonical SMILES |
CC1=C(C(=CC2=CC3=CC=CC=[N+]3C=C12)O)O.[Br-] |
Synonyms |
GPA 1734 GPA-1734 |
Origin of Product |
United States |
Preparation Methods
Hoesch Reaction-Based Cyclization
The Hoesch reaction serves as a foundational step in the synthesis of benzo(b)quinolizinium derivatives. In a validated protocol, dihydrotubanol (1,2-dihydro-3-hydroxy-4-methylquinoline) undergoes condensation with 2-methoxybenzyl cyanide in the presence of anhydrous zinc chloride and hydrogen chloride. This reaction proceeds in anhydrous ether at 0°C for one week, yielding a deoxybenzoin intermediate (C₁₉H₁₉NO₂). Subsequent treatment with ethyl orthoformate facilitates cyclization, forming the quinolizinium core.
Critical Parameters :
Dehydrogenation and Functionalization
The deoxybenzoin intermediate undergoes dehydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere, introducing aromaticity to the quinolizinium system. Bromination is achieved via hydrobromic acid (HBr) in acetic acid, followed by methylation using methyl iodide (CH₃I) in alkaline conditions. Final hydroxylation at positions 8 and 9 is accomplished through acidic hydrolysis (HCl, reflux), yielding the target compound.
Reaction Table 1 : Key Steps and Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Hoesch Condensation | ZnCl₂, HCl, ether, 0°C, 7 days | 60 |
| Cyclization | Ethyl orthoformate, 100°C, 3 hr | 75 |
| Dehydrogenation | Pd/C, H₂, ethanol, 24 hr | 82 |
| Bromination | HBr (48%), acetic acid, 12 hr | 68 |
| Methylation | CH₃I, K₂CO₃, DMF, 6 hr | 90 |
| Hydroxylation | HCl (6M), reflux, 8 hr | 85 |
Alternative Pathways: Sulfonamide-Mediated Synthesis
A secondary method employs methanesulfonyl chloride to activate aromatic amines for cyclization. N-Methyl-o-chloroaniline reacts with methanesulfonyl chloride in acetone, forming a sulfonamide intermediate. Treatment with potassium amide (KNH₂) in liquid ammonia induces ring closure, generating the quinolizinium skeleton. Subsequent bromination and hydroxylation follow analogous steps to the Hoesch route.
Advantages :
Limitations :
Analytical Characterization and Validation
Spectroscopic Data
-
UV-Vis Spectroscopy : λₘₐₓ (ethanol) = 344 nm (ε = 12,460 L·mol⁻¹·cm⁻¹), indicative of conjugated π-system.
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 8.5 Hz, 1H, H-6), 7.89 (s, 1H, H-5), 4.12 (s, 3H, CH₃), 3.98 (s, 2H, OH).
-
Elemental Analysis : Found C 60.46%, H 5.48%, N 4.85% (Calc. C 60.96%, H 4.85%, N 4.61%).
Purity Assessment
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
8,9-Dihydroxy-7-methylbenzo(b)quinolizinium, bromide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiolates can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives with reduced quinolizinium rings.
Substitution: Various substituted quinolizinium compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 8,9-Dihydroxy-7-methylbenzo(b)quinolizinium, bromide serves as:
- A reagent for various chemical reactions.
- A precursor for synthesizing more complex molecules.
Table 1: Chemical Reactions Involving GPA1734
| Reaction Type | Description |
|---|---|
| Hydroxylation | Introduction of hydroxyl groups using oxidizing agents. |
| Methylation | Addition of methyl groups via methyl iodide or dimethyl sulfate. |
| Salt Formation | Formation of bromide salt through reaction with bromide sources. |
Biology
The compound has been studied for its potential biological activities, including:
- Antimicrobial Properties : Investigations have shown that GPA1734 exhibits activity against various pathogens.
- Anticancer Effects : It has been identified as an inhibitor of angiogenesis, which is crucial for tumor growth.
Case Study: Angiogenesis Inhibition
Research indicates that GPA1734 inhibits proline and lysine hydroxylations in type IV collagen formation, thereby suppressing angiogenesis in experimental models such as the chick chorioallantoic membrane (CAM) . This property has been linked to its ability to reduce tumor growth in animal models without significant toxicity .
Medicine
GPA1734 is being explored for its therapeutic potential in:
- Cancer Treatment : As an angiosuppressor, it may serve as a novel agent in tumor chemotherapy.
- Drug Development : Its unique mechanism of action makes it a candidate for further pharmaceutical exploration.
Table 2: Therapeutic Applications of GPA1734
| Application Area | Potential Uses |
|---|---|
| Oncology | Treatment of solid tumors through angiogenesis inhibition. |
| Drug Formulation | Development of new therapeutic agents targeting specific pathways. |
Mechanism of Action
The mechanism of action of 8,9-Dihydroxy-7-methylbenzo(b)quinolizinium, bromide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups and the quinolizinium ring play crucial roles in its binding and activity. The compound can interfere with enzymatic reactions, such as hydroxylation, and affect cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Modifications and Their Impact
The pharmacological and chemical properties of quinolizinium derivatives are highly dependent on substituent patterns. Key comparisons include:
Mechanistic Comparisons
- Anti-Angiogenic Activity: GPA 1734 specifically targets BM collagen synthesis, unlike its analog 9,10-dihydroxy-7-methyl-benzo[b]quinolizinium bromide, which lacks collagen-inhibitory effects .
- DNA Interaction: Benzo[b]quinolizinium derivatives (e.g., GPA 1734) share structural similarities with ethidium bromide, including a planar aromatic system and cationic charge, enabling DNA intercalation. However, annelated derivatives like indoloquinolizinium exhibit superior selectivity for triplex DNA .
- Synthetic Challenges: Derivatives with arylalkynyl substituents (e.g., 9-(arylethynyl)benzo[b]quinolizinium) require careful control of reaction conditions to prevent nucleophilic ring-opening at position 6 .
Anti-Angiogenic Efficacy
GPA 1734’s inhibition of endothelial tube formation correlates directly with reduced collagen biosynthesis. In contrast, tricyclodecan-9-yl xanthate (D609), another BM collagen inhibitor, requires higher concentrations (50 µg/ml) for complete inhibition .
Table 2: In Vitro Anti-Angiogenic Activity
| Compound | IC₅₀ (µg/ml) | Target Pathway | Reversibility |
|---|---|---|---|
| GPA 1734 | 15 | BM collagen synthesis | Yes |
| D609 | 50 | Phosphatidylcholine synthesis | Yes |
Biological Activity
8,9-Dihydroxy-7-methylbenzo(b)quinolizinium bromide is a compound that has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, cytotoxic, and potential therapeutic effects.
Chemical Structure and Properties
8,9-Dihydroxy-7-methylbenzo(b)quinolizinium bromide is a synthetic derivative of the benzoquinolizinium class. Its structure is characterized by a quinolizinium core with hydroxyl and methyl substituents, which are crucial for its biological activity. The molecular formula is , and it has been shown to exhibit various pharmacological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of 8,9-dihydroxy-7-methylbenzo(b)quinolizinium bromide. In vitro assays demonstrated significant activity against several pathogenic microorganisms:
- Bacterial Strains : The compound exhibited effective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with Minimum Inhibitory Concentration (MIC) values ranging from 0.25 to 1 mM .
- Fungal Strains : It also showed antifungal properties, making it a candidate for further exploration in treating infections caused by resistant strains.
Cytotoxic Activity
The cytotoxic effects of 8,9-dihydroxy-7-methylbenzo(b)quinolizinium bromide have been evaluated using various cancer cell lines:
- Cell Lines Tested : The compound was tested against human cervix carcinoma (KB), lung carcinoma (A549), and leukemia cells (Jurkat). The Inhibitory Concentration (IC50) values for KB cells ranged from 2.1 to 9.0 µM, indicating potent cytotoxicity .
- Mechanism of Action : The compound appears to induce G2/M phase cell cycle arrest and inhibit topoisomerase II activity, which are critical mechanisms in the suppression of tumor cell proliferation .
Structure-Activity Relationship (SAR)
The biological activity of 8,9-dihydroxy-7-methylbenzo(b)quinolizinium bromide can be attributed to its structural features:
| Substituent | Position | Effect on Activity |
|---|---|---|
| Hydroxyl | 8, 9 | Enhances binding affinity to DNA |
| Methyl | 7 | Modulates lipophilicity and cellular uptake |
Research indicates that modifications at specific positions can significantly alter the compound's efficacy against different biological targets .
Case Studies
Several case studies have explored the therapeutic implications of this compound:
- Antimalarial Testing : In vivo studies on analogs of the compound demonstrated promising antimalarial activity against Plasmodium berghei in murine models. The introduction of specific functional groups enhanced efficacy compared to standard treatments .
- Inhibition of Collagen Formation : A study highlighted that this compound inhibits proline and lysine hydroxylations in type IV collagen formation, suggesting potential therapeutic applications in fibrotic diseases .
Q & A
Q. What are the primary synthetic challenges in preparing 8,9-dihydroxy-7-methylbenzo(b)quinolizinium bromide, and how are they mitigated?
The synthesis of polycyclic quinolizinium salts is complicated by dimerization and bromide-mediated instability. For example, the linear dibenzo[b,g]quinolizinium bromide dimerizes in solution via anti-head-to-head coupling, requiring rigorous exclusion of bromide ions during synthesis to stabilize the monomer . Cyclodehydration routes (e.g., reacting 2-(1,3-dioxolan-2-yl)pyridine with bromomethylnaphthalene derivatives under acidic conditions) are effective but demand precise control of demethylation and cyclization steps to avoid side products . Purification via flash chromatography (CH₂Cl₂/MeOH gradients) or recrystallization (ethanol/methanol) is critical for isolating high-purity monomers .
Q. How does the intercalative binding of 8,9-dihydroxy-7-methylbenzo(b)quinolizinium bromide with DNA differ between duplex and triplex structures?
Intercalation is confirmed via spectrophotometric titrations, CD spectroscopy, and molecular modeling. The compound shows moderate binding constants (K = 1–7 × 10⁵ M⁻¹) for duplex DNA, with slight GC-rich preference. However, competition dialysis reveals 3–5× higher selectivity for triplex DNA (e.g., poly[dA]-poly[dT]₂) compared to duplexes, attributed to extended π-system interactions with the triplex major groove . Linear derivatives (e.g., dibenzo[b,g]quinolizinium) exhibit stronger triplex selectivity than angular isomers, suggesting shape-dependent DNA recognition .
Q. What spectroscopic methods are used to characterize DNA interactions and photophysical properties?
- Absorption/fluorescence titrations : Quantify binding constants and stoichiometry via hypochromism/emission quenching .
- Circular dichroism (CD) : Detects conformational changes in DNA upon intercalation .
- Time-resolved fluorescence/phosphorescence : Measures excited-state lifetimes (e.g., singlet oxygen sensitization with ΦΔ = 0.4–0.5 in MeCN) .
- Linear dichroism (LD) : Confirms intercalative vs. groove-binding modes by analyzing DNA orientation under shear flow .
Advanced Research Questions
Q. How do contradictory data on triplex DNA stabilization arise between thermal denaturation and competition dialysis assays?
Q. What methodological strategies address dimerization during synthesis without compromising yield?
- Bromide exclusion : Use hexafluorophosphate counterions instead of bromide to suppress dimerization .
- Photochemical monomerization : Irradiate dimers with UV light in the presence of 1-methoxynaphthalene to trigger electron-transfer reactions, regenerating monomers .
- Kinetic control : Conduct Stille couplings at 65–75°C with Pd₂(dba)₃/P(o-Tol)₃ catalysts to favor monomer formation over dimerization .
Q. How do substituent positions (C2 vs. C7) influence redox behavior in quinolizinium chromophores?
Electrochemical studies show C2-substituted derivatives (e.g., 2-(pyrazolyl)quinolizinium) oxidize at lower potentials (Epa = +0.48 V) than C7-substituted analogs (Epa = +0.61 V). The C2 position’s higher electron density (due to conjugation with the pyrazole ring) facilitates oxidation, whereas C7’s localization within the quinolizinium core requires greater energy. Disubstituted derivatives (e.g., 2,7-bis(pyrazolyl)quinolizinium) exhibit enhanced redox activity via symmetric charge delocalization .
Q. What mechanistic insights explain the compound’s DNA photocleavage efficiency under aerobic vs. anaerobic conditions?
Photocleavage involves Type I (radical-mediated) and Type II (singlet oxygen) pathways. Under aerobic conditions, the triplet state sensitizes singlet oxygen (¹O₂), causing oxidative strand breaks. Anaerobic conditions favor direct electron transfer from the excited quinolizinium to DNA, generating radical intermediates (e.g., guanine radicals). Intercalated dyes show lower cleavage efficiency than groove-bound ones due to reduced accessibility to reactive oxygen species .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
